molecular formula C17H27N3O B12160886 3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea

3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea

Cat. No.: B12160886
M. Wt: 289.4 g/mol
InChI Key: GAYMHSNBBCWUMK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea is an organic compound that belongs to the class of ureas This compound features a urea functional group attached to a 4-methylphenyl group and a 4-methylpiperidin-1-yl propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenyl isocyanate and 2-(4-methylpiperidin-1-yl)propylamine.

    Reaction: The isocyanate reacts with the amine in a nucleophilic addition-elimination reaction to form the urea derivative.

    Conditions: This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild heating (50-70°C) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Catalysts: Using catalysts to speed up the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any reducible functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)ethyl]urea: Similar structure but with an ethyl group instead of a propyl group.

    3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)methyl]urea: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea

InChI

InChI=1S/C17H27N3O/c1-13-4-6-16(7-5-13)19-17(21)18-12-15(3)20-10-8-14(2)9-11-20/h4-7,14-15H,8-12H2,1-3H3,(H2,18,19,21)

InChI Key

GAYMHSNBBCWUMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C)CNC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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